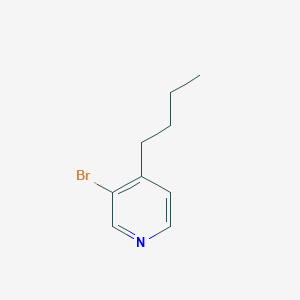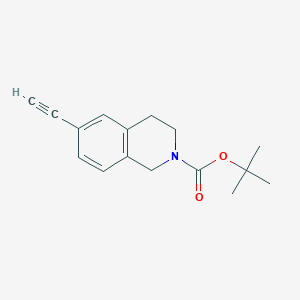
tert-Butyl 6-ethynyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl 6-ethynyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 6-ethynyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which forms the isoquinoline core. The ethynyl group can be introduced via Sonogashira coupling, and the carboxylate ester can be formed through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.
化学反応の分析
Types of Reactions
1,1-Dimethylethyl 6-ethynyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases like cancer or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1,1-Dimethylethyl 6-ethynyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The ethynyl group could play a role in binding to the active site, while the isoquinoline core provides structural stability.
類似化合物との比較
Similar Compounds
- 1,1-Dimethylethyl 6-ethynyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate
- 1,1-Dimethylethyl 6-ethynyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- 1,1-Dimethylethyl 6-ethynyl-3,4-dihydro-2(1H)-isoquinolinecarboxylic acid
Uniqueness
1,1-Dimethylethyl 6-ethynyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.
特性
分子式 |
C16H19NO2 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
tert-butyl 6-ethynyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H19NO2/c1-5-12-6-7-14-11-17(9-8-13(14)10-12)15(18)19-16(2,3)4/h1,6-7,10H,8-9,11H2,2-4H3 |
InChIキー |
LBGOGBVTQAWCSQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B13936183.png)
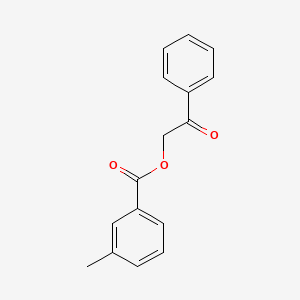
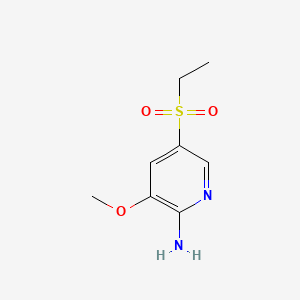
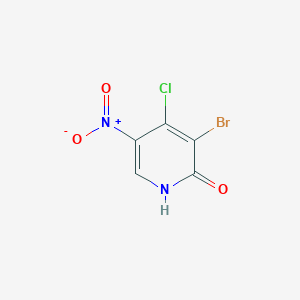

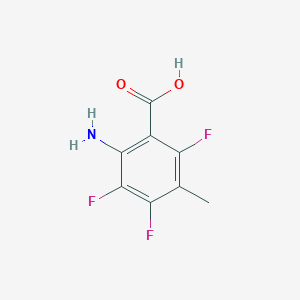
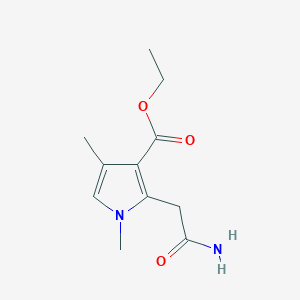
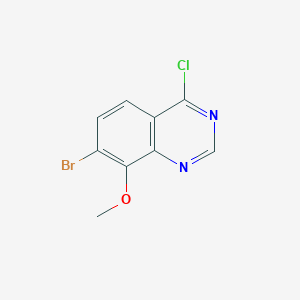
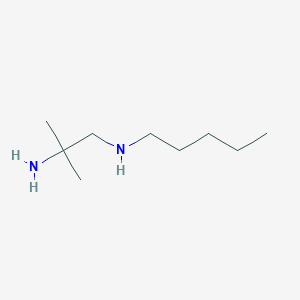
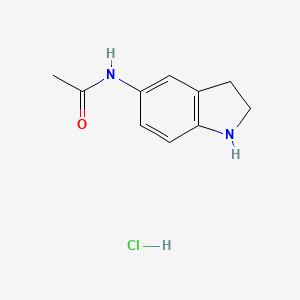
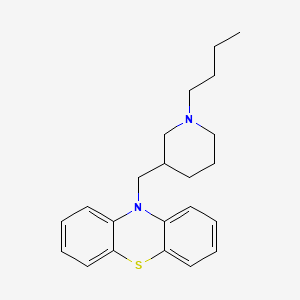
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-](/img/structure/B13936260.png)
![2-[(1,3-Benzothiazol-2-yl)amino]ethane-1-thiol](/img/structure/B13936269.png)
